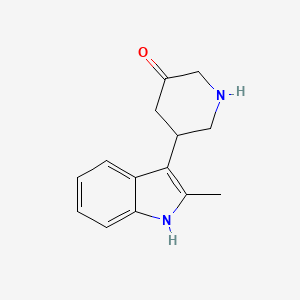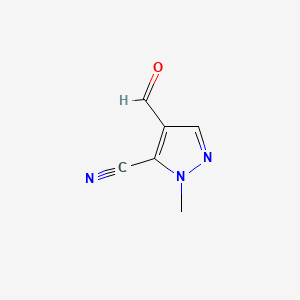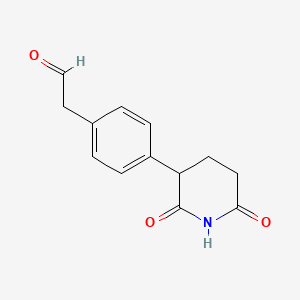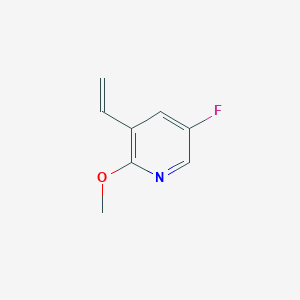
3-Ethenyl-5-fluoro-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-5-fluoro-2-methoxypyridine is an organic compound with the molecular formula C8H8FNO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-5-fluoro-2-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further modified to introduce the ethenyl and methoxy groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using complex fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-5-fluoro-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Applications De Recherche Scientifique
3-Ethenyl-5-fluoro-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethynyl-2-fluoro-5-methoxypyridine
- 5-Fluoro-2-methoxypyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
3-Ethenyl-5-fluoro-2-methoxypyridine is unique due to the presence of both ethenyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific chemical functionalities .
Propriétés
Formule moléculaire |
C8H8FNO |
|---|---|
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
3-ethenyl-5-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C8H8FNO/c1-3-6-4-7(9)5-10-8(6)11-2/h3-5H,1H2,2H3 |
Clé InChI |
VRJUIKLFSHWNSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)F)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



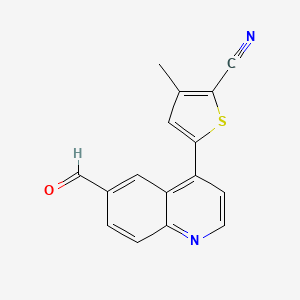
![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
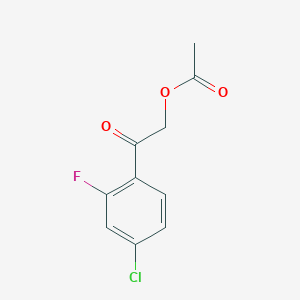
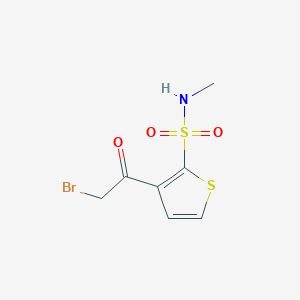

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
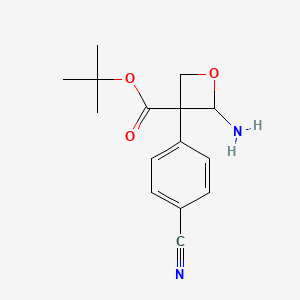

![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
